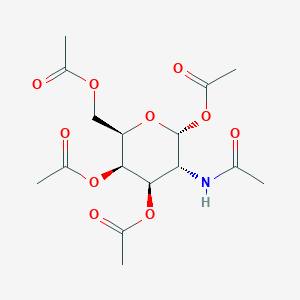
2,6-Dimethyl-4-nitroanisole
概要
説明
Synthesis Analysis
The synthesis of 2,6-Dimethyl-4-nitroanisole involves nitration reactions where specific precursors like 3-iodoanisole and 2,6-dimethyl-4-iodoanisole undergo nitration to yield nitroanisole derivatives. The reaction rate and outcomes are influenced by factors such as nitrous acid concentration and acidity, showcasing the mechanism of nitrodeiodination (Butler & Sanderson, 1975).
Molecular Structure Analysis
The molecular structure of nitroanisole derivatives, including 2,6-Dimethyl-4-nitroanisole, exhibits specific conformational features. Studies using X-ray diffraction methods have elucidated these structures, showing variations in the degree of ring puckering influenced by the position and nature of substituents on the phenyl ring, which also correlates with pharmacological activity (Fossheim et al., 1982).
Chemical Reactions and Properties
2,6-Dimethyl-4-nitroanisole undergoes various chemical reactions, including anaerobic coupling reactions under specific conditions, leading to the formation of azo dimers. These reactions are significant in understanding the environmental fate and potential toxicity of nitroaromatic compounds (Kadoya et al., 2018).
Physical Properties Analysis
The study of physical properties such as crystal structure and aggregation behavior in compounds related to 2,6-Dimethyl-4-nitroanisole provides insights into their intermolecular interactions. For example, in derivatives of anisole, specific interactions such as hydrogen bonding and pi-pi stacking play a crucial role in their aggregation and structural characteristics (Garden et al., 2004).
科学的研究の応用
Chemical Synthesis and Reaction Mechanisms :
- Butler & Sanderson (1975) studied the nitration of 2,6-dimethyl-4-iodoanisole, which resulted in the displacement of iodine, contributing to understanding nitrodeiodination mechanisms (Butler & Sanderson, 1975).
- Dix & Moodie (1986) examined the nitrosation and nitrous acid-catalyzed nitration of 2,6-dimethylanisole, contributing insights into chemical reaction kinetics and mechanisms (Dix & Moodie, 1986).
Environmental Contamination and Reduction :
- Kadoya et al. (2018) provided evidence of anaerobic coupling reactions in nitroaromatic compounds, like 4-nitroanisole, which is significant for understanding their environmental impact and transformation (Kadoya et al., 2018).
Solvatochromic Solvent Parameters :
- Wyatt et al. (2005) determined solvatochromic parameters for 4-nitroanisole in gas-expanded liquids, contributing to the characterization of solvents in various states (Wyatt et al., 2005).
- Salari et al. (2010) investigated the solvation behavior of solvatochromic indicators like 4-nitroanisole in ionic liquid mixtures, enhancing understanding of solvent-solute interactions (Salari et al., 2010).
Material Science and Spectroscopy :
- Núñez-Vergara et al. (2002) studied the electrochemical characteristics and free radical formation in nitroanisole isomers, contributing to materials science and spectroscopy (Núñez-Vergara et al., 2002).
Pharmacological Applications :
- Research on derivatives of nitroanisole, like 2,6-dimethyl-4-nitropyridine N-oxide, have been explored for their potential in pharmacological applications. For example, Fossheim et al. (1982) examined the crystal structures and pharmacological activity of calcium channel antagonists derived from similar compounds (Fossheim et al., 1982).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound .
作用機序
Target of Action
It’s known that nitroaromatic compounds like this often interact with various enzymes and proteins within biological systems .
Mode of Action
The mode of action of 2,6-Dimethyl-4-nitroanisole involves nitrosation and nitrous acid-catalysed nitration . The compound undergoes a reaction in the presence of nitrous acid, resulting in the formation of a radical cation species . This radical cation species is suggested to predominate at higher acidities .
Biochemical Pathways
The nitrosation process it undergoes suggests it may influence pathways involving nitric oxide or other nitrogen-centered radicals .
Result of Action
The formation of a radical cation species during its reaction process suggests it could potentially induce oxidative stress or other radical-related cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dimethyl-4-nitroanisole. For instance, the acidity of the environment affects the yield of 2,6-Dimethyl-4-nitroanisole during the nitrous acid-catalysed nitration process . Higher acidity increases the yield of 2,6-Dimethyl-4-nitroanisole .
特性
IUPAC Name |
2-methoxy-1,3-dimethyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDNHFOJTRMGER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163873 | |
| Record name | m-Xylene, 2-methoxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-nitroanisole | |
CAS RN |
14804-39-8 | |
| Record name | 2-Methoxy-1,3-dimethyl-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14804-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Xylene, 2-methoxy-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014804398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Xylene, 2-methoxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14804-39-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the reactivity of 2,6-dimethylanisole compare to anisole in nitrosation reactions?
A2: Research indicates that 2,6-dimethylanisole exhibits a shallower rate-acidity profile compared to anisole in nitrosation reactions. [] This suggests that the presence of the two methyl groups on the aromatic ring in 2,6-dimethylanisole influences its reactivity towards nitrosation, likely due to steric and electronic effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Icosyl-9-phosphabicyclo[3.3.1]nonane](/img/structure/B77139.png)


![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)









